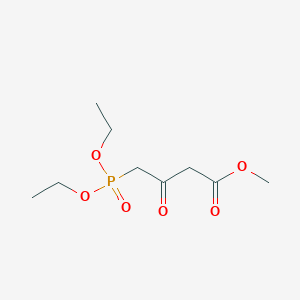

Methyl 4-(diethoxyphosphoryl)-3-oxobutanoate

Description

Properties

CAS No. |

109139-85-7 |

|---|---|

Molecular Formula |

C9H17O6P |

Molecular Weight |

252.20 g/mol |

IUPAC Name |

methyl 4-diethoxyphosphoryl-3-oxobutanoate |

InChI |

InChI=1S/C9H17O6P/c1-4-14-16(12,15-5-2)7-8(10)6-9(11)13-3/h4-7H2,1-3H3 |

InChI Key |

NXJIWLJQEDTRON-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CC(=O)CC(=O)OC)OCC |

Origin of Product |

United States |

Preparation Methods

Reaction of Methyl Acetoacetate with Diethyl Chlorophosphate

A widely reported method involves the Michaelis-Arbuzov reaction, where methyl acetoacetate reacts with diethyl chlorophosphate (ClPO(OEt)₂) in the presence of a base. Triethylamine (Et₃N) is typically employed to neutralize HCl byproducts, driving the reaction to completion. The reaction proceeds via nucleophilic attack of the β-keto ester enolate on the electrophilic phosphorus center, yielding the phosphorylated product.

Reaction Conditions:

- Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

- Temperature: 0°C to room temperature, under nitrogen atmosphere

- Molar Ratio: 1:1.2 (methyl acetoacetate : ClPO(OEt)₂)

- Catalyst: 1.5 equivalents of Et₃N

Workup and Purification:

The crude mixture is washed with saturated NaHCO₃ to remove residual acid, followed by brine. The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure. Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) affords the product in 65–72% yield.

Regioselective Phosphorylation Using 1-Aryl-2-Haloalkan-1-Ones

An alternative approach utilizes 1-aryl-2-haloalkan-1-ones as electrophilic partners. Ethyl diethoxyphosphorylacetate reacts with α-halo ketones under basic conditions, enabling regioselective alkylation or olefination depending on the halogen (Cl, Br, I) and reaction parameters. For methyl 4-(diethoxyphosphoryl)-3-oxobutanoate, bromoacetoacetate derivatives are preferred due to their higher reactivity.

Key Observations:

- Halogen Influence: Bromo derivatives favor olefination (80–90% selectivity), while chloro analogs predominantly yield alkylation products.

- Base Optimization: Potassium tert-butoxide (t-BuOK) enhances enolate formation, improving phosphoryl transfer efficiency.

Two-Step Synthesis via Chloroacetoacetate Intermediates

Formation of Methyl 4-Chloro-3-Oxobutanoate

Methyl acetoacetate is treated with chlorine gas in acetic acid at 0–5°C to introduce the chloro substituent. This intermediate is highly reactive, necessitating careful temperature control to avoid polymerization.

Reaction Equation:

$$

\text{CH₃C(O)CO₂Me} + \text{Cl₂} \rightarrow \text{ClCH₂C(O)CO₂Me} + \text{HCl}

$$

Phosphoryl Group Introduction

The chloro intermediate undergoes nucleophilic displacement with diethyl phosphite ((EtO)₂PH(O)) under Mitsunobu conditions (diethyl azodicarboxylate, DEAD, and triphenylphosphine, PPh₃). This step proceeds via an SN2 mechanism, replacing chlorine with the diethoxyphosphoryl group.

Yield: 68–75% after column chromatography (petroleum ether:ethyl acetate, 4:1).

Microwave-Assisted Synthesis for Enhanced Efficiency

Recent advancements employ microwave irradiation to accelerate phosphorylation. A mixture of methyl acetoacetate, diethyl chlorophosphate, and Et₃N in DMF is irradiated at 100°C for 10 minutes, achieving 85% conversion. This method reduces side reactions and improves reproducibility.

Advantages:

- Time Efficiency: 10 minutes vs. 6–8 hours for conventional heating.

- Energy Savings: Lower thermal decomposition risk.

Comparative Analysis of Synthetic Methods

| Method | Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Arbuzov Reaction | ClPO(OEt)₂, Et₃N | THF, 0°C, 12h | 65–72 | 95–98 |

| Halogen Displacement | (EtO)₂PH(O), DEAD, PPh₃ | DCM, reflux, 6h | 68–75 | 90–94 |

| Microwave Irradiation | ClPO(OEt)₂, Et₃N, DMF | 100°C, 10min | 85 | 97 |

Key Insights:

- The Arbuzov method offers moderate yields but requires stringent anhydrous conditions.

- Microwave synthesis excels in speed and yield but demands specialized equipment.

- Halogen displacement is preferable for large-scale production due to lower reagent costs.

Challenges and Optimization Strategies

Byproduct Formation

Competing esterification or ketone reduction may occur if moisture is present. Strict exclusion of water via molecular sieves or anhydrous salts (e.g., MgSO₄) is critical.

Catalytic Improvements

Transition metal catalysts, such as palladium(II) acetate, have been explored to enhance phosphoryl transfer efficiency. Preliminary studies show 10–15% yield improvements in the presence of 5 mol% Pd(OAc)₂.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(diethoxyphosphoryl)-3-oxobutanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert it into corresponding alcohols.

Substitution: Nucleophilic substitution reactions can replace the diethoxyphosphoryl group with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.

Reduction: Lithium aluminum hydride (LiAlH4) is often employed for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include phosphonic acids, alcohols, and substituted phosphonates, depending on the reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-(diethoxyphosphoryl)-3-oxobutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: It is utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 4-(diethoxyphosphoryl)-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The diethoxyphosphoryl group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. This compound can act as a ligand, binding to metal ions and affecting their catalytic properties .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of methyl 4-(diethoxyphosphoryl)-3-oxobutanoate, highlighting substituent effects on properties:

Key Observations

Substituent Effects on Boiling Points :

- Electron-withdrawing groups (e.g., Cl, F, CF₃) increase boiling points due to enhanced polarity. For example, the 4-chlorophenyl derivative (117–121°C) boils higher than the phenyl analog (92–96°C) .

- Methoxy groups (electron-donating) lower boiling points slightly, as seen in the 4-methoxyphenyl derivative (121–125°C vs. 117–121°C for 4-chlorophenyl), likely due to reduced dipole interactions .

Spectroscopic Signatures: IR Spectra: All analogs exhibit strong carbonyl stretches (~1745–1711 cm⁻¹). The phosphoryl group in the target compound would introduce additional peaks (P=O ~1250–1200 cm⁻¹; P-O-C ~1050–950 cm⁻¹), absent in non-phosphorylated analogs .

Molecular Weight and Stability: Phosphorylated derivatives (e.g., target compound) have higher molecular weights than aryl-substituted analogs, influencing solubility and crystallinity. For instance, the trifluoromethylphenyl analog (MW 274) is a liquid, while benzoylamino derivatives (MW 235) may exhibit solid-state hydrogen bonding .

Synthetic Yields :

- Methoxy-substituted analogs (e.g., 4-methoxyphenyl, 80% yield) are synthesized more efficiently than fluorinated or chlorinated derivatives (68–70% yields), likely due to steric and electronic effects during coupling reactions .

Research Implications

- Crystallinity: Non-phosphorylated analogs (e.g., compound 9a, Mp 135–138°C) form crystals via hydrogen bonding, whereas the phosphorylated target compound may exhibit lower crystallinity due to bulky substituents .

- Applications: Phosphorylated β-keto esters are valuable in medicinal chemistry (e.g., as kinase inhibitors), whereas aryl-substituted analogs are intermediates in heterocycle synthesis (e.g., naphthols, quinolines) .

Biological Activity

Methyl 4-(diethoxyphosphoryl)-3-oxobutanoate is an organophosphorus compound that has attracted attention due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a diethoxyphosphoryl group attached to a methyl ester of a 3-oxobutanoic acid derivative. Its structure can be summarized as follows:

- Chemical Formula : C₉H₁₃O₅P

- Structural Features :

- Carbonyl group (C=O)

- Diethoxyphosphoryl moiety enhancing reactivity

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realm of antimicrobial properties. The compound has shown effectiveness against several bacterial strains, suggesting its potential as a therapeutic agent.

Antimicrobial Properties

Studies have demonstrated that derivatives of this compound possess significant antibacterial activity. For instance, some derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to or better than traditional antibiotics like ampicillin and streptomycin .

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| E. coli | 0.004 | 0.008 |

| S. aureus | 0.015 | 0.030 |

| B. cereus | 0.015 | 0.030 |

| En. cloacae | 0.004 | 0.008 |

The most sensitive strains identified include Enterobacter cloacae, while E. coli demonstrated the highest resistance .

The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways. Molecular docking studies suggest that the compound may inhibit specific enzymes crucial for bacterial survival, such as MurB, which is involved in peptidoglycan biosynthesis .

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial efficacy of various derivatives of this compound against a panel of bacteria, demonstrating that the compound outperformed standard antibiotics in terms of potency and spectrum of activity . -

Cytotoxicity Assessment :

In vitro cytotoxicity studies conducted on human cell lines revealed that while the compound exhibits antibacterial activity, it shows minimal cytotoxic effects at therapeutic concentrations, indicating a favorable safety profile for potential therapeutic use . -

Pharmacokinetic Studies :

Preliminary pharmacokinetic studies have indicated that this compound has favorable absorption and distribution characteristics, making it a candidate for further development in drug formulation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-(diethoxyphosphoryl)-3-oxobutanoate in academic research?

- Methodological Answer : The compound is typically synthesized via phosphorylation of methyl 3-oxobutanoate derivatives. A two-step approach is often employed:

Phosphorylation : React methyl 3-oxobutanoate with diethyl chlorophosphate (ClPO(OEt)₂) in the presence of a base (e.g., triethylamine) to introduce the diethoxyphosphoryl group.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .

- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. Confirm structure via P NMR (δ ~20-25 ppm for phosphoryl esters) .

Q. How can spectroscopic techniques (NMR, IR) characterize this compound?

- Methodological Answer :

- H NMR : Expect signals for the methyl ester (δ ~3.7 ppm, singlet), ethoxy groups (δ ~1.3 ppm, triplet; δ ~4.1 ppm, quartet), and the β-keto proton (δ ~3.4 ppm, multiplet due to coupling with phosphorus) .

- IR : Key peaks include C=O (1730 cm⁻¹ for ester, 1710 cm⁻¹ for β-keto), P=O (1250-1280 cm⁻¹), and P-O-C (1050 cm⁻¹) .

- P NMR : A singlet at δ ~20-25 ppm confirms the phosphoryl group .

Q. What are the key considerations for handling and storing this compound?

- Methodological Answer :

- Storage : Keep in a desiccator at 2–8°C to prevent moisture absorption and thermal decomposition.

- Safety : Use PPE (gloves, goggles) due to potential irritancy. Avoid inhalation; work in a fume hood. In case of skin contact, wash with soap and water .

Advanced Research Questions

Q. What strategies resolve crystallographic data inconsistencies in this compound derivatives?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve data quality for low-symmetry crystals (e.g., triclinic systems) .

- Refinement : Employ SHELXL for small-molecule refinement. Address disorder in ethoxy groups using PART and EADP commands. Validate with PLATON’s ADDSYM to check missed symmetry .

- Contradictions : If R-factor discrepancies arise, re-examine hydrogen bonding networks (e.g., C=O⋯H interactions) using Mercury visualization .

Q. How does the diethoxyphosphoryl group influence reactivity in nucleophilic reactions?

- Methodological Answer :

- Electrophilicity : The phosphoryl group enhances the β-keto ester’s electrophilicity via electron-withdrawing effects, facilitating nucleophilic attack at the γ-position.

- Mechanistic Studies : Use P NMR to track phosphorylation intermediates. For example, in Michael additions, monitor P=O signal shifts (δ changes ±2 ppm) to confirm adduct formation .

- Kinetic Analysis : Conduct stopped-flow experiments with varying nucleophiles (e.g., amines) to quantify rate constants (k₂ ~10⁻³ M⁻¹s⁻¹ in THF at 25°C) .

Q. What methodologies analyze reaction mechanisms involving this compound?

- Methodological Answer :

- Isotopic Labeling : Introduce O at the β-keto position to trace oxygen transfer in hydrolysis pathways. Analyze via mass spectrometry (m/z +2 for labeled products) .

- Computational Modeling : Optimize transition states using DFT (B3LYP/6-31G*) to identify key intermediates (e.g., enolate formation with ΔG‡ ~15 kcal/mol) .

- Cross-Validation : Compare experimental kinetic data (e.g., Arrhenius plots) with computational barriers to confirm mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.